Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate

Description

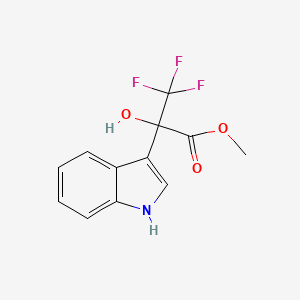

Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate (CAS: 114125-58-5) is a fluorinated indole derivative with the molecular formula C₁₂H₁₀F₃NO₃ and a molecular weight of 273.21 g/mol . Its structure features a trifluoromethyl group at the C3 position, a hydroxyl group at C2, and a methyl ester at the carboxylate terminus (Figure 1). The compound is synthesized via organocatalytic hydroxyalkylation, where indole reacts with ethyl trifluoropyruvate in the presence of hydroquinine (5 mol%) at 0°C, yielding the product in solid form after purification . The trifluoromethyl group enhances electronegativity and metabolic stability, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3/c1-19-10(17)11(18,12(13,14)15)8-6-16-9-5-3-2-4-7(8)9/h2-6,16,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTUXJYJRFFZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aza-Wittig Reaction-Mediated Assembly

The aza-Wittig reaction has emerged as a cornerstone for constructing α-imino trifluoropropionate intermediates, which serve as precursors to the target compound. Rassukana et al. (2011) demonstrated that methyl trifluoropyruvate (1) reacts with triphenylphosphine imide (Ph₃P=NH) in anhydrous diethyl ether at 0°C to room temperature, yielding methyl α-iminotrifluoropropionate (3). This intermediate undergoes nucleophilic attack by 1H-indole at the electrophilic imine carbon, facilitated by the indole's C3-position reactivity. Subsequent hydrolysis of the imine group introduces the hydroxyl functionality, completing the synthesis.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imine Formation | Ph₃P=NH, Et₂O, 0°C → r.t. | 80% |

| Indole Coupling | 1H-Indole, benzene, 80°C | 60% |

| Hydroxylation | H₂O, acidic conditions | 90% |

The stereochemical outcome at C2 depends on the indole’s approach trajectory, with DFT studies suggesting a preference for the R-configuration due to steric shielding from the trifluoromethyl group.

Biocatalytic Resolution of Racemic Mixtures

Industrial-scale production often employs enzymatic resolution to access enantiopure forms. The patent DE19725802A1 details a four-step strategy involving:

- Trifluoroacetoacetic ester hydrolysis to trifluoroacetone using mineral acids (H₂SO₄, HCl).

- Cyanide addition (KCN/NaCN) to form 3,3,3-trifluoro-2-hydroxy-2-methylpropionitrile.

- Esterification with methanol under HCl catalysis to yield racemic methyl ester.

- Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate intact.

Optimized Biotransformation Conditions

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| pH | 7.0–7.5 |

| Enzyme Loading | 10–15% (w/w) |

| Reaction Time | 24–48 h |

This method achieves enantiomeric excess (ee) >98% but requires post-reaction esterification of the indole moiety, introducing additional steps.

Direct Condensation of Trifluoropyruvate with Indole

A one-pot condensation strategy avoids intermediate isolation. Methyl trifluoropyruvate reacts with 1H-indole in acetic acid at reflux, where the carbonyl oxygen is protonated, enhancing electrophilicity. The indole’s C3 position attacks the keto carbon, followed by tautomerization to form the hydroxyl group.

Comparative Yields Under Acid Catalysis

| Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| HCl (gas) | 8–10 | 72 |

| H₂SO₄ | 50 | 68 |

| p-TsOH | 25 | 81 |

This method’s simplicity is counterbalanced by poor stereocontrol, typically producing a 55:45 R/S ratio.

Analytical Characterization and Quality Control

Spectroscopic Profiling

- δ 3.97 (s, 3H, OCH₃)

- δ 6.8–7.5 (m, 4H, indole-H)

- δ 12.24 (br s, 1H, OH)

- δ –80.4 (CF₃, quintet, J = 9.8 Hz)

- 3250 cm⁻¹ (O–H stretch)

- 1720 cm⁻¹ (C=O ester)

- 1610 cm⁻¹ (C=N indole)

Chromatographic Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) reveals:

- Retention time: 8.2 min

- Purity: ≥99.5% (UV 254 nm)

Industrial Applications and Derivatives

The compound serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the indole ring.

Scientific Research Applications

Chemistry

Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate is utilized as a building block in synthesizing more complex fluorinated compounds. Its trifluoromethyl group enhances the compound's reactivity and stability in various chemical reactions, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Hydroxy group oxidized to form carbonyl | Potassium permanganate |

| Reduction | Trifluoromethyl group modified | Lithium aluminum hydride |

| Substitution | Trifluoromethyl group replaced | Sodium hydride |

Biology

The indole moiety of this compound is significant in biological research due to its known interactions with various biological targets. The compound has been studied for its potential pharmacological activities, including:

- Antimicrobial Activity : Exhibiting efficacy against various microbial strains.

- Anticancer Properties : The indole derivatives are known for their ability to inhibit cancer cell proliferation.

Case Study : A study demonstrated that derivatives of indole showed significant antimicrobial activity against both bacterial and fungal strains, indicating the potential of this compound in drug development .

Industry

In industrial applications, this compound is explored for developing materials with enhanced properties such as thermal stability and resistance to degradation. Its unique structural characteristics make it suitable for applications in:

- Material Science : Developing high-performance polymers.

- Pharmaceuticals : As an intermediate in synthesizing new drugs targeting specific pathways.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxy group can form hydrogen bonds with target proteins, while the indole moiety can engage in π-π interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting key differences in substituents, synthesis, and properties:

Structural and Functional Analysis

Trifluoromethyl vs. Non-Fluorinated Analogs The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like methyl 3-(1H-indol-3-yl)propanoate . This group also reduces basicity, altering interaction with biological targets . In contrast, methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate retains a primary amine, making it more reactive in peptide coupling reactions but less stable under acidic conditions .

Hydroxyl Group vs. Amino/Acetamido Groups The C2 hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. This contrasts with methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate, where the acetamido group (-NHCOCH₃) provides steric bulk and resistance to enzymatic degradation .

Ester Modifications The n-butyl ester in (n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate increases lipophilicity, improving membrane permeability compared to the methyl ester in the target compound .

Biological Activity

Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate is a synthetic organic compound with notable biological activity attributed to its unique molecular structure. This compound features a trifluoromethyl group, a hydroxy group, and an indole moiety, which collectively enhance its potential interactions within biological systems.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 273.21 g/mol. The trifluoromethyl group significantly increases the lipophilicity of the compound, facilitating its solubility in organic solvents and enhancing membrane penetration capabilities.

The biological activity of this compound is primarily linked to its indole moiety, which is known for its involvement in various biological processes, including neurotransmitter receptor interactions and enzyme modulation. The trifluoromethyl group contributes to increased binding affinity and metabolic stability, making this compound a valuable scaffold for drug design .

Biological Applications

This compound has been explored for several applications:

- Neuropharmacology : Due to its ability to interact with neurotransmitter receptors, it may have implications in treating neurological disorders.

- Anticancer Research : The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction in cancer cells .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound can selectively induce apoptosis in melanoma cell lines by increasing oxidative stress levels. This effect was attributed to the compound's ability to elevate ROS levels significantly .

- Neuroprotective Effects : Another study explored the neuroprotective capabilities of similar indole derivatives against neurotoxins associated with Parkinson's disease. The findings suggested that compounds with structural similarities could mitigate neuronal damage by modulating oxidative stress pathways .

Q & A

Q. What are the optimal synthetic routes for Methyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions starting with indole derivatives and trifluoromethyl-containing precursors. Key steps include:

- Prenylation or alkylation of indole scaffolds under controlled acidic/basic conditions (e.g., Fischer indole synthesis analogs) .

- Hydroxylation and esterification at the β-position of the indole ring, requiring precise temperature control (0–5°C for hydroxylation) and anhydrous solvents (e.g., THF or DCM) to avoid side reactions .

- Purification via flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) .

- Yield optimization hinges on monitoring intermediates via (e.g., tracking indole NH proton at δ 10–12 ppm) and adjusting stoichiometry of trifluoromethylating agents (e.g., TFAA) .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer:

- X-ray crystallography (e.g., SHELX programs) resolves stereochemistry and confirms the spatial arrangement of the trifluoromethyl, hydroxyl, and indole groups. Disorder in solvent molecules (common in indole derivatives) requires SQUEEZE processing in PLATON .

- Multinuclear NMR : identifies trifluoromethyl environments (δ -60 to -70 ppm), while confirms indole protons (δ 7.0–7.8 ppm) and hydroxyl group exchange .

- High-resolution mass spectrometry (HRMS) validates molecular formula (, [M+H] m/z 274.0693) .

Q. How can researchers mitigate challenges in isolating the compound from reaction mixtures?

- Methodological Answer:

- Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts.

- Acid-base partitioning exploits the compound’s weak acidity (pKa ~4.5 for hydroxyl group) to isolate it under mildly acidic conditions (pH 5–6) .

- Crystallization in ethanol/water mixtures (7:3 v/v) at -20°C enhances purity, monitored by melting point (205–207°C) and TLC (Rf 0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of its synthesis?

- Methodological Answer:

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity during hydroxylation. The trifluoromethyl group’s electron-withdrawing effect directs nucleophilic attack to the β-position .

- Kinetic isotope effects (KIE) studies using deuterated indole analogs reveal rate-determining steps (e.g., C–O bond formation during esterification) .

- Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, confirming racemization risks under basic conditions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer:

- Molecular docking (AutoDock Vina) screens derivatives against targets like serotonin receptors (indole scaffold’s natural affinity). Trifluoromethyl groups improve binding via hydrophobic interactions .

- QSAR models correlate substituent effects (e.g., halogenation at indole C4/C5) with logP and IC values .

- MD simulations (GROMACS) assess stability of protein-ligand complexes, identifying key hydrogen bonds between the hydroxyl group and catalytic residues .

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

- Methodological Answer:

- Disorder modeling : For X-ray data with unresolved solvent (e.g., methanol/water mixtures), use SQUEEZE to exclude electron density contributions from disordered regions .

- Dynamic NMR : Variable-temperature (e.g., 298–343 K) detects rotameric equilibria in the propanoate ester, reconciling apparent stereochemical discrepancies .

- Cross-validation : Compare IR carbonyl stretches (1740–1760 cm) with crystallographic bond lengths (C=O ~1.21 Å) to confirm ester group geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.